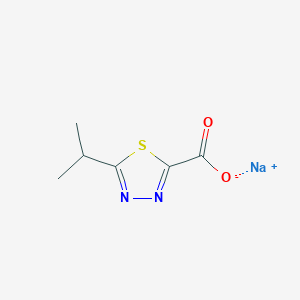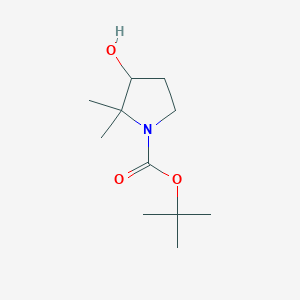
2,6-Dibromo-3-fluoroanisole
Descripción general
Descripción
“2,6-Dibromo-3-fluoroanisole” is a chemical compound with the molecular weight of 283.92 . It is also known as "1,3-dibromo-5-fluoro-2-methoxybenzene" . The compound is typically stored at ambient temperature .
Chemical Reactions Analysis
Specific chemical reactions involving “2,6-Dibromo-3-fluoroanisole” were not found in the available resources .
Physical And Chemical Properties Analysis
“2,6-Dibromo-3-fluoroanisole” is a liquid at room temperature . It has a molecular weight of 283.92 . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources .
Aplicaciones Científicas De Investigación
Molecular Structure and Conformational Properties :
- Fluoroanisoles, including compounds similar to 2,6-Dibromo-3-fluoroanisole, exhibit unique conformational properties due to the presence of fluorine atoms. Studies have shown these compounds can exist in multiple conformations based on the orientation of the methoxy group and fluorine atoms, impacting their physical and chemical behaviors (Schaefer et al., 1984), (Novikov, Vilkov, & Oberhammer, 2003).
Rotational and Vibrational Spectroscopy :
- Research involving rotational and vibrational spectroscopy has provided insights into the geometric structures of fluoroanisoles. These studies are crucial for understanding the molecular dynamics and potential applications in various fields, including material science and molecular engineering (Bergmann & van Wijngaarden, 2020).
Electron Diffraction and Quantum Chemical Calculations :
- Investigations using electron diffraction and quantum chemical methods have provided detailed information on the molecular structure, potential to internal rotation, and ideal gas thermodynamic properties of fluoroanisoles. These studies help in understanding the molecular interactions and stability under different conditions (Dorofeeva et al., 2006).
Synthesis and Chemical Reactions :
- The synthesis and reactions of fluoroanisoles, including halogen-substituted compounds like 2,6-Dibromo-3-fluoroanisole, have been extensively studied. These compounds often serve as intermediates in organic synthesis, and their unique reactivity patterns due to the presence of halogen atoms are of significant interest (Durrani & Tyman, 1979).
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s worth noting that similar compounds are often used in suzuki–miyaura cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, this compound could potentially influence the formation of carbon–carbon bonds .
Result of Action
Given its potential use in suzuki–miyaura cross-coupling reactions , it may contribute to the formation of carbon–carbon bonds, which could have significant implications in organic synthesis.
Action Environment
It’s worth noting that the success of suzuki–miyaura cross-coupling reactions, in which this compound may participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Propiedades
IUPAC Name |
1,3-dibromo-4-fluoro-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2FO/c1-11-7-4(8)2-3-5(10)6(7)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWZOUJORBSETA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Br)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-3-fluoroanisole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1408276.png)








![tert-butyl N-{[1-(1,2,4-oxadiazol-3-ylmethyl)piperidin-3-yl]methyl}carbamate](/img/structure/B1408293.png)

![5-(tert-Butoxycarbonyl)-2-iodo-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B1408296.png)
![5-(tert-Butoxycarbonyl)-2-iodo-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1408297.png)
amino]butanoic acid](/img/structure/B1408299.png)